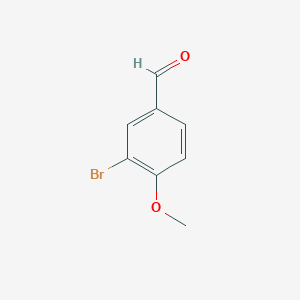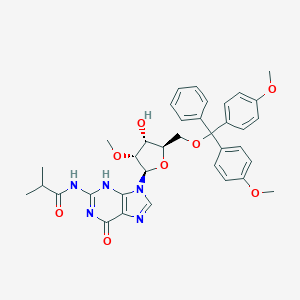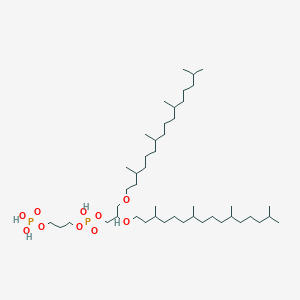
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate, also known as BMEDA-POP, is a synthetic lipid molecule that has been extensively studied for its potential applications in drug delivery and gene therapy.
作用機序
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is believed to enter cells via endocytosis and escape the endosomal compartment through the proton sponge effect. This effect is caused by the presence of numerous protonatable amino groups in the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule, which leads to osmotic swelling of the endosome and subsequent rupture. Once inside the cytoplasm, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate releases its cargo, leading to the desired therapeutic effect.
生化学的および生理学的効果
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been shown to be non-toxic to cells at concentrations up to 100 µM. It does not induce significant immune responses or cause inflammation. However, it can induce some degree of hemolysis at high concentrations.
実験室実験の利点と制限
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible to most researchers. It is also highly versatile, as it can be used to deliver a wide range of cargoes, including siRNA, plasmid DNA, and chemotherapeutic agents. However, 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has some limitations. It can be difficult to optimize the delivery conditions for different cell types and cargoes. Additionally, the proton sponge effect can lead to non-specific delivery to non-target cells.
将来の方向性
There are several future directions for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate research. One area of focus is improving the specificity of delivery to target cells while reducing non-specific delivery. This could be achieved through the use of targeting ligands or by modifying the 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate molecule itself. Another area of focus is developing 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate-based delivery systems for in vivo applications. This would require addressing issues such as stability, pharmacokinetics, and toxicity. Finally, there is potential for 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate to be used in other applications beyond drug delivery and gene therapy, such as in the development of biosensors or in the study of membrane biology.
合成法
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate is synthesized by reacting 2,3-bis(3,7,11,15-tetramethylhexadecyloxy)propylamine with 3-chloro-2-hydroxypropyl phosphonic acid in the presence of triethylamine. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has been extensively studied for its potential applications in drug delivery and gene therapy. It has been shown to effectively deliver small interfering RNA (siRNA) to target cells, leading to gene silencing. 2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate has also been used to deliver chemotherapeutic agents to cancer cells, resulting in improved efficacy and reduced toxicity.
特性
CAS番号 |
120287-12-9 |
|---|---|
製品名 |
2,3-Bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
分子式 |
C46H96O10P2 |
分子量 |
871.2 g/mol |
IUPAC名 |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-phosphonooxypropyl hydrogen phosphate |
InChI |
InChI=1S/C46H96O10P2/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-52-36-46(37-56-58(50,51)55-33-17-32-54-57(47,48)49)53-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-46H,11-37H2,1-10H3,(H,50,51)(H2,47,48,49) |
InChIキー |
HSMGFXXXLIWRSQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCOP(=O)(O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同義語 |
2,3-diphytanyl-sn-glycero-1-phospho-1'-propanediol 3'-phosphate dPGP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



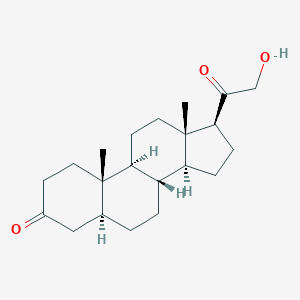
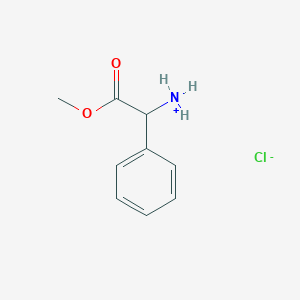
![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)
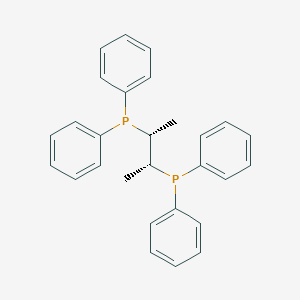
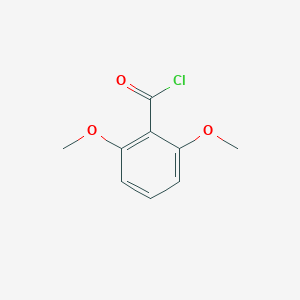
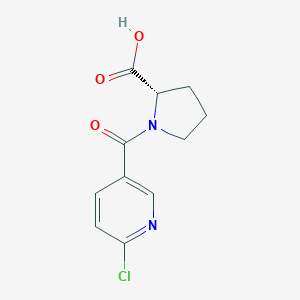
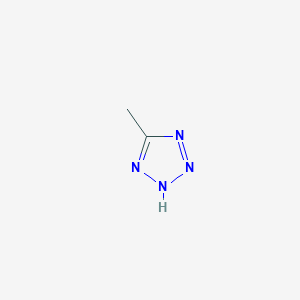
![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)
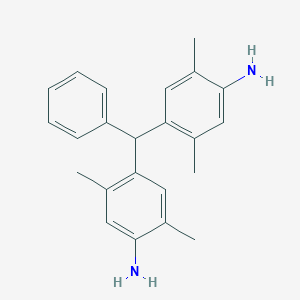
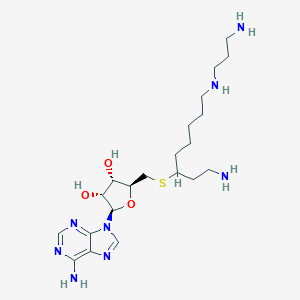
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
